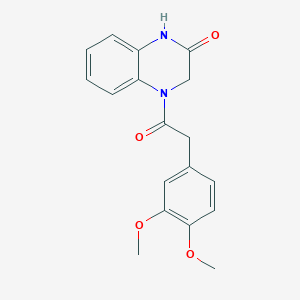

4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

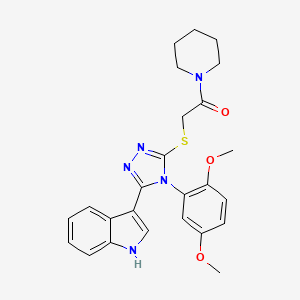

The compound 4-(2-(3,4-dimethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the 3,4-dihydroquinoxalin-2(1H)-one family. This family of molecules is known for its potential biological activities, including anticonvulsant properties as seen in similar compounds that target AMPA receptors . Although the specific compound is not directly studied in the provided papers, its structural relatives have shown significant biological properties, such as anticonvulsant and antitumor activities .

Synthesis Analysis

The synthesis of related 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-one derivatives involves a multi-step process that includes the formation of the quinoxalinone scaffold followed by acetylation and substitution at the 1-position . The synthesis is confirmed by various analytical techniques, including elemental analysis, IR, ^1HNMR, ^13CNMR, and mass spectrometry . An alternative synthesis method for a structurally similar antioxidant and antitumor agent has also been reported, which may offer insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a dihydroquinoxalinone core, which is essential for their biological activity. The molecular design and docking studies predict the binding affinity of these compounds to the AMPA receptor, which correlates with their anticonvulsant activity . The solid-state structure of a related compound reveals weak N–H···O hydrogen bonding and C–H···O, and C–H···π interactions, which could be indicative of the intermolecular interactions present in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of these compounds is not explicitly detailed in the provided papers. However, the presence of acetyl and methoxy groups in the structure suggests that they may undergo typical electrophilic aromatic substitution reactions. The biological screening implies that these compounds can interact with biological receptors, indicating that they may undergo metabolic transformations in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported. However, the related compounds' properties, such as their crystalline structure and the presence of specific intermolecular interactions, have been described . These properties are crucial for understanding the compound's stability, solubility, and overall behavior in biological systems.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research has highlighted innovative synthetic methodologies for related compounds, showcasing their chemical versatility and potential in constructing complex molecular architectures. For example, King (2007) described a high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide leading to (±)-crispine A, demonstrating the utility of such compounds in synthetic organic chemistry (King, 2007).

Antioxidant and Biological Activity

Compounds bearing the 3,4-dimethoxyphenyl motif have shown significant antioxidant capacity, suggesting potential for application in bioactive compound synthesis. Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol to produce dimers with enhanced antioxidant properties, illustrating the role of structural modifications in bioactivity enhancement (Adelakun et al., 2012).

Inhibition of Enzymatic Activities

Turhan et al. (2020) reported on novel benzo[b]xanthene derivatives, including structural analysis and assessment of their inhibitory actions against key enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications (Turhan et al., 2020).

Corrosion Inhibition

Quinoxaline derivatives, including those related to the specified compound, have been evaluated for their potential as corrosion inhibitors. Benhiba et al. (2020) investigated two quinoxaline derivatives for mild steel corrosion inhibition in acidic media, demonstrating their effectiveness and providing insights into the molecular basis of corrosion inhibition (Benhiba et al., 2020).

Antitumor Agents

Compounds with the dimethoxyphenyl moiety have been investigated for their antitumor properties. Chang et al. (1999) explored 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones and related compounds, uncovering their inhibitory activities in cytotoxic test systems and suggesting a pathway for new antineoplastic agent development (Chang et al., 1999).

Future Directions

properties

IUPAC Name |

4-[2-(3,4-dimethoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-8-7-12(9-16(15)24-2)10-18(22)20-11-17(21)19-13-5-3-4-6-14(13)20/h3-9H,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUCGTORDXBQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)

![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)

![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)

![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)